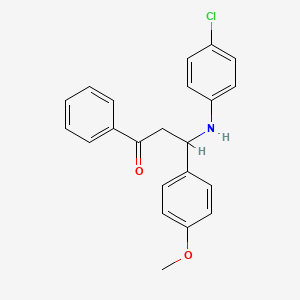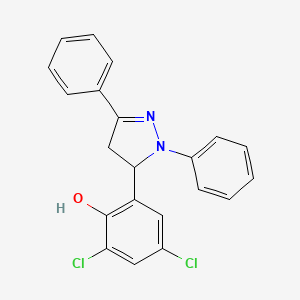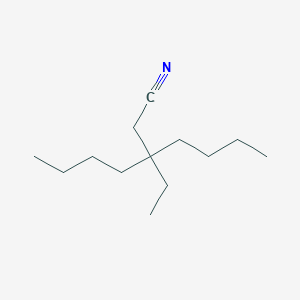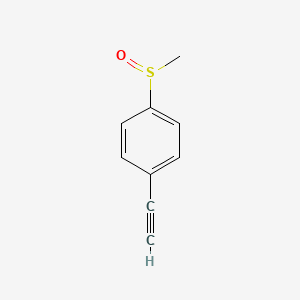![molecular formula C21H19O6P B14351023 4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid CAS No. 96027-28-0](/img/no-structure.png)
4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid is an organic compound that features a benzoic acid moiety linked to a phosphoryl group substituted with two 4-methylphenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid typically involves the following steps:
Preparation of 4-methylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of bis(4-methylphenoxy)phosphoryl chloride: This intermediate is prepared by reacting 4-methylphenol with phosphorus oxychloride (POCl3) under controlled conditions.
Coupling with benzoic acid: The final step involves the reaction of bis(4-methylphenoxy)phosphoryl chloride with benzoic acid in the presence of a base like pyridine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation reactions to form benzoate derivatives.
Reduction: The phosphoryl group can be reduced under specific conditions to form phosphine derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoate derivatives.
Reduction: Phosphine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Propiedades
| 96027-28-0 | |
Fórmula molecular |
C21H19O6P |
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
4-bis(4-methylphenoxy)phosphoryloxybenzoic acid |
InChI |
InChI=1S/C21H19O6P/c1-15-3-9-18(10-4-15)25-28(24,26-19-11-5-16(2)6-12-19)27-20-13-7-17(8-14-20)21(22)23/h3-14H,1-2H3,(H,22,23) |
Clave InChI |
FVVHFIIDUYKOFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)

